molecular formula C21H45O6P B106915 1-Octadecyl Lysophosphatidic Acid CAS No. 52977-29-4

1-Octadecyl Lysophosphatidic Acid

Cat. No.: B106915
CAS No.: 52977-29-4
M. Wt: 424.6 g/mol
InChI Key: HUUYDUFSUADEJQ-UHFFFAOYSA-N
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Description

1-Octadecyl Lysophosphatidic Acid is a bioactive lipid mediator that plays a significant role in various biological processes. It is an analog of lysophosphatidic acid, containing stearyl alcohol at the sn-1 position. This compound interacts with specific G protein-coupled receptors to mediate a variety of biological responses, including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octadecyl Lysophosphatidic Acid can be synthesized through the esterification of stearyl alcohol with lysophosphatidic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through column chromatography to obtain the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 1-Octadecyl Lysophosphatidic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Octadecyl Lysophosphatidic Acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1-Octadecanoyl Lysophosphatidic Acid: Contains an acyl group instead of an alkyl group at the sn-1 position.

    1-Oleyl Lysophosphatidic Acid: Contains an oleyl group at the sn-1 position.

    1-Palmitoyl Lysophosphatidic Acid: Contains a palmitoyl group at the sn-1 position

Uniqueness: 1-Octadecyl Lysophosphatidic Acid is unique due to its alkyl ether linkage, which confers higher platelet aggregating activity compared to its acyl counterparts. This specificity is attributed to the presence of an alkyl-specific lysophosphatidic acid receptor .

Properties

IUPAC Name

(2-hydroxy-3-octadecoxypropyl) dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H45O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(22)20-27-28(23,24)25/h21-22H,2-20H2,1H3,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUYDUFSUADEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H45O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPA(O-18:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011144
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Octadecyl Lysophosphatidic Acid
Reactant of Route 2
1-Octadecyl Lysophosphatidic Acid
Reactant of Route 3
1-Octadecyl Lysophosphatidic Acid
Reactant of Route 4
1-Octadecyl Lysophosphatidic Acid
Reactant of Route 5
1-Octadecyl Lysophosphatidic Acid
Reactant of Route 6
1-Octadecyl Lysophosphatidic Acid

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